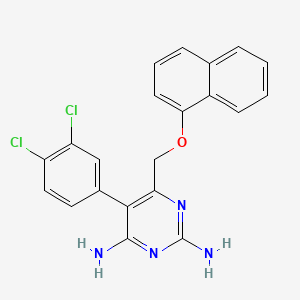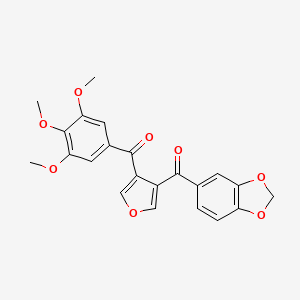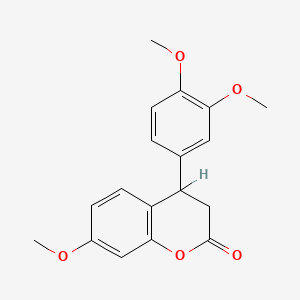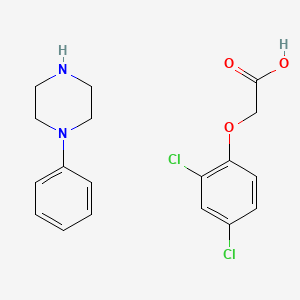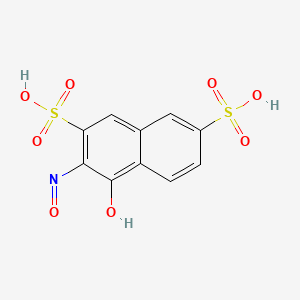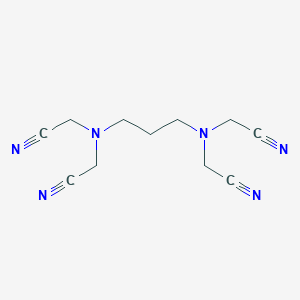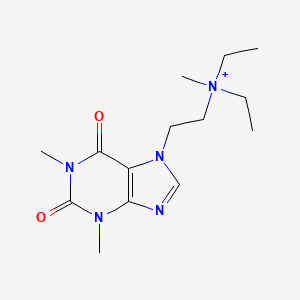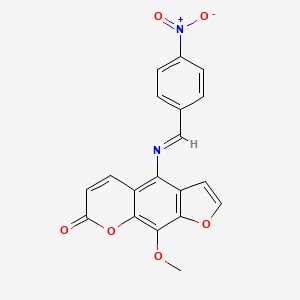
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core, a methoxy group, and a hydroxy(oxido)amino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a coumarin derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Formation of the Benzylideneamino Group: The benzylideneamino group can be formed through a condensation reaction between an aldehyde and an amine.
Introduction of the Hydroxy(oxido)amino Group: This group can be introduced through a nitration reaction followed by reduction to form the hydroxy(oxido)amino substituent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to form the amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy(oxido)amino group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives.
科学的研究の応用
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, dyes, and pharmaceuticals.
作用機序
The mechanism of action of 4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.
類似化合物との比較
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxy-4-methylcoumarin share a similar core structure and exhibit similar biological activities.
Furochromenes: Other furochromene derivatives may have different substituents but share the same core structure.
Benzylideneamino Compounds: Compounds with benzylideneamino groups may exhibit similar reactivity and biological properties.
Uniqueness
4-((4-(Hydroxy(oxido)amino)benzylidene)amino)-9-methoxy-7H-furo(3,2-g)chromen-7-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
78439-73-3 |
|---|---|
分子式 |
C19H12N2O6 |
分子量 |
364.3 g/mol |
IUPAC名 |
9-methoxy-4-[(4-nitrophenyl)methylideneamino]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H12N2O6/c1-25-19-17-14(8-9-26-17)16(13-6-7-15(22)27-18(13)19)20-10-11-2-4-12(5-3-11)21(23)24/h2-10H,1H3 |
InChIキー |
KGOYWTIRYPAGTJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C3=C1OC=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])C=CC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



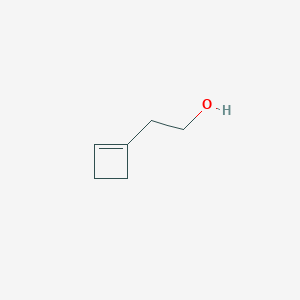

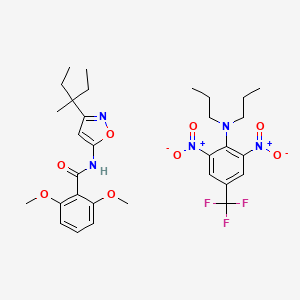
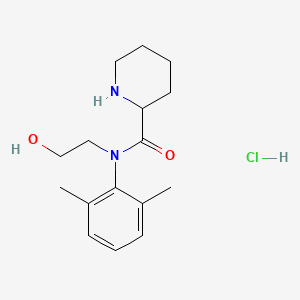
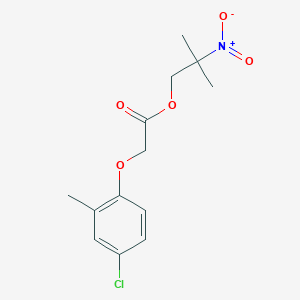
![2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15194770.png)
